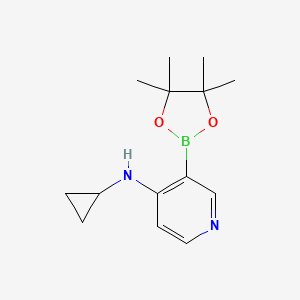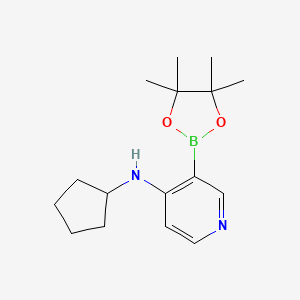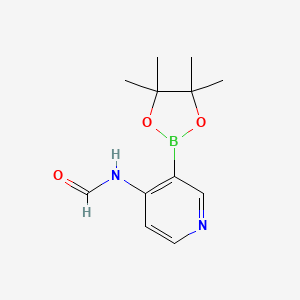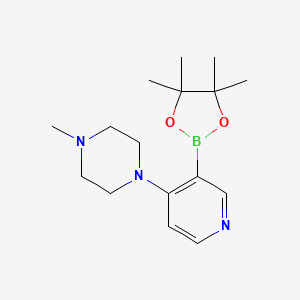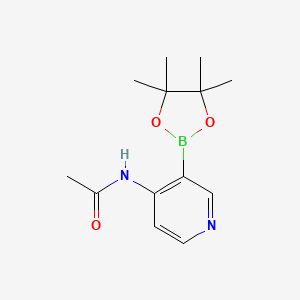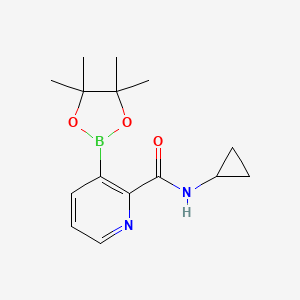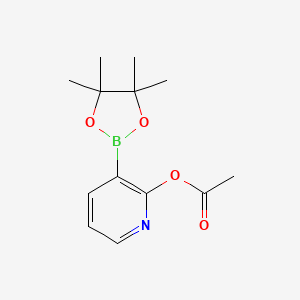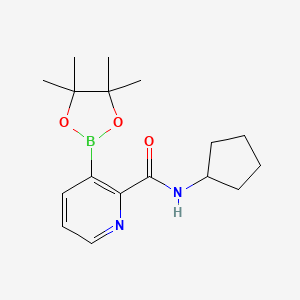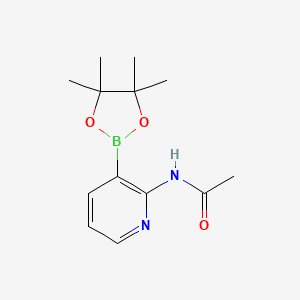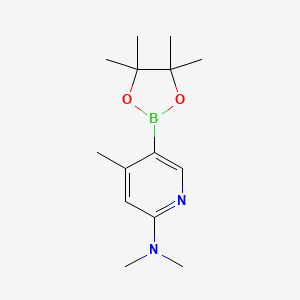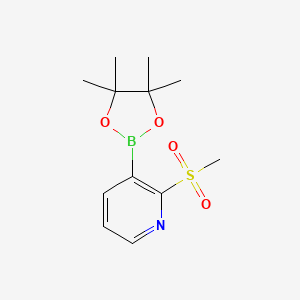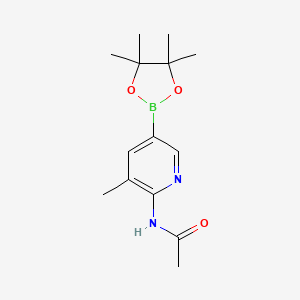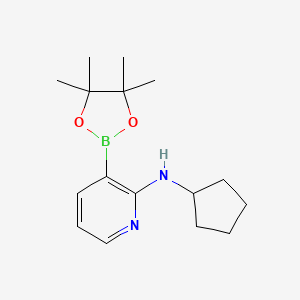
2-(Cyclopentylamino)pyridine-3-boronic acid pinacol ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Cyclopentylamino)pyridine-3-boronic acid pinacol ester (CPAP) is a boronic acid pinacol ester that has been used in a variety of scientific research applications. CPAP is a versatile molecule that is easily synthesized and has a wide range of potential applications. It is a key component of many organometallic catalysts and is a useful reagent in a variety of organic synthesis reactions.
Applications De Recherche Scientifique
2-(Cyclopentylamino)pyridine-3-boronic acid pinacol ester has a wide range of scientific research applications. It is a key component of many organometallic catalysts and is a useful reagent in a variety of organic synthesis reactions. It has also been used as a ligand in coordination chemistry and as a catalyst in the synthesis of polymers. In addition, 2-(Cyclopentylamino)pyridine-3-boronic acid pinacol ester has been used as a catalyst in the synthesis of peptides, as a ligand in the synthesis of organometallic complexes, and as a reagent in the synthesis of heterocycles.
Mécanisme D'action
The mechanism of action of 2-(Cyclopentylamino)pyridine-3-boronic acid pinacol ester is not yet fully understood, but it is thought to involve the formation of a complex between the boronic acid and the pinacol ester. The complex is thought to be stabilized by hydrogen bonding between the boron and the oxygen of the pinacol ester. The complex is then thought to undergo a series of reactions, leading to the formation of the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(Cyclopentylamino)pyridine-3-boronic acid pinacol ester are not yet fully understood. However, studies have shown that it is non-toxic and does not cause any adverse effects in laboratory animals. In addition, 2-(Cyclopentylamino)pyridine-3-boronic acid pinacol ester has been shown to be effective in the synthesis of peptides, suggesting that it may have potential therapeutic applications.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 2-(Cyclopentylamino)pyridine-3-boronic acid pinacol ester in laboratory experiments is that it is easily synthesized and is relatively inexpensive. In addition, it is a versatile molecule that can be used in a variety of organic synthesis reactions. However, it is important to note that 2-(Cyclopentylamino)pyridine-3-boronic acid pinacol ester is not soluble in water and must be used in an organic solvent.
Orientations Futures
There are a number of potential future directions for the use of 2-(Cyclopentylamino)pyridine-3-boronic acid pinacol ester. These include the development of new catalysts for organic synthesis reactions, the synthesis of new peptides, and the development of new organometallic complexes. In addition, 2-(Cyclopentylamino)pyridine-3-boronic acid pinacol ester could be used in the synthesis of new polymers and as a reagent in the synthesis of heterocycles. Finally, 2-(Cyclopentylamino)pyridine-3-boronic acid pinacol ester could be used as a ligand in coordination chemistry and as a catalyst in the synthesis of peptides.
Méthodes De Synthèse
2-(Cyclopentylamino)pyridine-3-boronic acid pinacol ester can be synthesized in two steps. In the first step, 2-(cyclopentylamino)pyridine is reacted with 3-bromopyridine in the presence of an acid catalyst to produce 2-(cyclopentylamino)pyridine-3-boronic acid. In the second step, the boronic acid is reacted with pinacol ester in the presence of a base to produce 2-(Cyclopentylamino)pyridine-3-boronic acid pinacol ester.
Propriétés
IUPAC Name |
N-cyclopentyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25BN2O2/c1-15(2)16(3,4)21-17(20-15)13-10-7-11-18-14(13)19-12-8-5-6-9-12/h7,10-12H,5-6,8-9H2,1-4H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDZGWTGMWTVNNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(N=CC=C2)NC3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25BN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Cyclopentyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

